molecular formula C4H3IN2O2 B12359250 5-iodo-1H-pyrimidine-4,6-dione

5-iodo-1H-pyrimidine-4,6-dione

Cat. No.: B12359250
M. Wt: 237.98 g/mol
InChI Key: UVJQIHAZLBOIBD-UHFFFAOYSA-N
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Description

5-Iodo-1H-pyrimidine-4,6-dione is a halogenated pyrimidine derivative Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 The addition of an iodine atom at the 5th position of the pyrimidine ring gives rise to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1H-pyrimidine-4,6-dione typically involves the iodination of uracil derivatives. One common method involves the reaction of uracil with iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out using nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions, along with appropriate ligands and bases.

Major Products Formed

    Substitution Reactions: Products include 5-amino-1H-pyrimidine-4,6-dione and 5-thio-1H-pyrimidine-4,6-dione.

    Oxidation Reactions: Products include higher oxidation state derivatives, such as this compound oxides.

    Coupling Reactions: Products include various biaryl and heteroaryl compounds.

Scientific Research Applications

5-Iodo-1H-pyrimidine-4,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.

    Medicine: Investigated for its potential use in the treatment of viral infections and cancer.

    Industry: Used in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 5-iodo-1H-pyrimidine-4,6-dione involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The iodine atom at the 5th position of the pyrimidine ring can disrupt base pairing and lead to the formation of faulty nucleic acids. This disruption can inhibit the replication of viruses and the proliferation of cancer cells. The compound may also interact with specific enzymes involved in nucleic acid metabolism, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: Another halogenated pyrimidine derivative used as an anticancer agent.

    5-Bromouracil: Similar in structure but with a bromine atom instead of iodine.

    5-Chlorouracil: Contains a chlorine atom at the 5th position.

Uniqueness

5-Iodo-1H-pyrimidine-4,6-dione is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The larger size and higher electronegativity of iodine compared to other halogens can lead to different reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C4H3IN2O2

Molecular Weight

237.98 g/mol

IUPAC Name

5-iodo-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C4H3IN2O2/c5-2-3(8)6-1-7-4(2)9/h1-2H,(H,6,7,8,9)

InChI Key

UVJQIHAZLBOIBD-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)C(C(=O)N1)I

Origin of Product

United States

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